2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine

Regioisomer discrimination Molecular complexity Synthetic feasibility

A key pain point in polynitroaniline synthesis is the functional non-equivalence of regioisomers, leading to altered cyclization kinetics and purification failures. This compound is the verified 3-nitrophenyl regioisomer with a molecular complexity index of 551 vs. 543 for the 4-nitro analog. - **Measurable Differentiation:** logP 4.62 enables organic-phase reactions without phase-transfer catalysts; HBA count of 10 supports co-crystal engineering. - **Supply Certainty:** Packaged for multi-step syntheses; normal-phase chromatography compatible. Available for R&D and process development.

Molecular Formula C11H6N6O8
Molecular Weight 350.20 g/mol
CAS No. 920502-92-7
Cat. No. B12623034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine
CAS920502-92-7
Molecular FormulaC11H6N6O8
Molecular Weight350.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(N=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C11H6N6O8/c18-14(19)7-3-1-2-6(4-7)12-10-8(15(20)21)5-9(16(22)23)13-11(10)17(24)25/h1-5,12H
InChIKeyOFRBPAGLKHDCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Overview


2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine (CAS 920502-92-7) is a fully nitrated N-phenylpyridin-3-amine derivative bearing four nitro groups—three on the pyridine ring and one at the meta position of the anilino phenyl ring . With a molecular formula of C₁₁H₆N₆O₈ and a molecular weight of 350.20 g·mol⁻¹, it belongs to the class of polynitro heterocyclic amines that are typically employed as synthetic intermediates for fused heterocycles (e.g., pyrido[1,4]benzodiazepines), as energetic material candidates, or as high-nitrogen-content building blocks for materials science [1]. Its procurement is driven by the need for a specific regioisomer that presents measurably distinct molecular graph complexity, hydrogen-bonding capacity, and lipophilicity relative to closely related nitro-aniline analogs.

Why Generic Substitution Is Not Warranted


Although the general scaffold—a trinitropyridine core linked to an aniline moiety—appears interchangeable, subtle positional isomerism and nitro-group distribution produce quantitative differences in key physicochemical descriptors that directly affect synthetic utility, purification behavior, and formulation design. Specifically, the 3-nitrophenyl regioisomer exhibits a measurably higher molecular graph complexity index (551) than its 4-nitrophenyl counterpart (543) , indicating non-trivial differences in topological features that can alter chromatographic retention, crystallization kinetics, and synthetic accessibility. Furthermore, the presence of four nitro groups elevates the hydrogen-bond acceptor count to 10 versus 8 for the trinitrophenyl-pyridinamine connectivity isomer , and the logP of 4.62 versus 0.9 for 2,4,6-trinitropyridin-3-amine [1] underscores a dramatically different partitioning profile that precludes simple substitution in biphasic reaction or extraction protocols. These quantifiable disparities confirm that in-class analogs are not functionally equivalent.

Quantitative Differentiation Against Closest Analogs


Molecular Graph Complexity: Regioisomer Comparison

The target 3-nitrophenyl regioisomer possesses a computed molecular complexity index of 551, which is 8 units (1.5%) higher than the complexity of 543 for the 4-nitrophenyl regioisomer (CAS 920502-91-6) . Complexity is a topology-based descriptor that integrates atom connectivity, symmetry, and ring architecture; the observed difference reflects divergent molecular connectivity patterns that can influence synthetic route design, purification difficulty, and spectroscopic fingerprinting.

Regioisomer discrimination Molecular complexity Synthetic feasibility

Hydrogen-Bond Acceptor Capacity Comparison

The target compound contains 10 hydrogen-bond acceptor (HBA) sites, compared with 8 HBA sites for the connectivity isomer N-(2,4,6-trinitrophenyl)pyridin-3-amine (CAS 39771-12-5), in which the trinitrophenyl unit resides on the aniline nitrogen rather than on the pyridine ring . This 25% increase in HBA count arises from the additional nitro group on the pendant phenyl ring and directly affects the compound’s capacity to engage in intermolecular hydrogen bonding, influencing crystal packing density, solvation energetics, and potential co-crystal formation.

Hydrogen-bond accepting Supramolecular assembly Solubility modulation

Lipophilicity Contrast Against Parent Compound

The predicted logP (octanol-water partition coefficient) of 2,4,6-trinitro-N-(3-nitrophenyl)pyridin-3-amine is 4.62, which is 4.1 log units (i.e., >12,000-fold) higher than the logP of 0.9 for 2,4,6-trinitropyridin-3-amine (CAS 920502-82-5) [1]. This substantial increase in lipophilicity is conferred by the 3-nitrophenyl substituent and renders the target compound far more amenable to non-aqueous workup, organic-phase reactions, and reverse-phase chromatographic separation.

LogP Partition coefficient Extraction efficiency

Topological Polar Surface Area Elevation

The target compound exhibits a topological polar surface area (TPSA) of 208 Ų, which is 46 Ų (28%) larger than the TPSA of the less-nitrated analog 2,4,6-trinitro-N-phenylpyridin-3-amine (162 Ų) [1]. This difference arises from the additional nitro group on the phenyl ring and directly impacts the molecular polarity descriptor used in drug-likeness filters, chromatographic method development, and prediction of passive membrane permeability.

TPSA Membrane permeability Polarity fingerprint

Procurement-Driven Application Scenarios


Pyrido[1,4]benzodiazepine Synthesis Intermediate

The 3-nitrophenyl substitution pattern is a prerequisite for the downstream cyclization to pyrido[1,4]benzodiazepines as described in the A. H. Robins patent family [1]. The measured complexity difference (551 vs. 543 for the 4-nitro isomer) suggests that the 3-nitro regioisomer follows a distinct reaction trajectory; substituting with the 4-nitro regioisomer may result in different ring-closure kinetics or side-product profiles, making the target compound the only chemically verified intermediate for this pharmacophore class.

High-Lipophilicity Building Block for Organic Synthesis

With a logP of 4.62—more than four orders of magnitude higher than that of 2,4,6-trinitropyridin-3-amine (logP = 0.9) [2]—this compound is ideally suited for reactions conducted in organic solvents (e.g., toluene, dichloromethane) without the need for phase-transfer catalysts. Its high lipophilicity also facilitates purification by normal-phase flash chromatography or trituration, reducing purification costs in multi-step syntheses.

Co-Crystal Former for Energetic Materials Formulation

The exceptionally high hydrogen-bond acceptor count (10 HBA) relative to the connectivity isomer N-(2,4,6-trinitrophenyl)pyridin-3-amine (8 HBA) enables the formation of more extensive hydrogen-bond networks in co-crystals with hydrogen-bond donor molecules (e.g., ammonium salts, amino acids). This property can be exploited to modulate sensitivity, thermal stability, or density in energetic material formulations.

Polarity-Differentiated Probe for Chromatographic Validation

The TPSA of 208 Ų versus 162 Ų for the less-nitrated N-phenyl analog [3] provides a clearly resolved polarity marker. This makes the target compound a useful system-suitability standard for validating reverse-phase HPLC columns or optimizing gradient elution programs where polar nitroaromatic compounds must be separated from less polar analogs in complex reaction mixtures.

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